molecular formula C7H13NO3 B13509822 2-Hydroxy-2-(piperidin-2-yl)acetic acid

2-Hydroxy-2-(piperidin-2-yl)acetic acid

Cat. No.: B13509822
M. Wt: 159.18 g/mol
InChI Key: JGXSPFMMKGAOFW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(piperidin-2-yl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-2-yl)acetic acid typically involves the reaction of piperidine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, and additional purification steps are implemented to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-2-(piperidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(piperidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Hydroxy-2-(piperidin-2-yl)acetic acid can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical and biological properties.

    2-Hydroxyacetic acid derivatives: Compounds with similar hydroxyl and carboxyl functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which imparts distinct chemical reactivity and potential biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential biological activities make it an interesting subject for further research in medicine and biology.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-hydroxy-2-piperidin-2-ylacetic acid

InChI

InChI=1S/C7H13NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h5-6,8-9H,1-4H2,(H,10,11)

InChI Key

JGXSPFMMKGAOFW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C(=O)O)O

Origin of Product

United States

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